molecular formula C20H21N5O B12247213 2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)quinoxaline

2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)quinoxaline

Cat. No.: B12247213
M. Wt: 347.4 g/mol
InChI Key: ANJXUXMFSACUMS-UHFFFAOYSA-N
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Description

2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a cyclopropylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways.

    Medicine: It could serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)quinoxaline exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

What sets 2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)quinoxaline apart is its combination of structural features, which may confer unique biological activity and chemical reactivity. Its cyclopropylpyridazine moiety, in particular, is relatively uncommon and could provide distinct advantages in certain applications.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

2-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]quinoxaline

InChI

InChI=1S/C20H21N5O/c1-2-4-18-17(3-1)21-11-19(22-18)25-10-9-14(12-25)13-26-20-8-7-16(23-24-20)15-5-6-15/h1-4,7-8,11,14-15H,5-6,9-10,12-13H2

InChI Key

ANJXUXMFSACUMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

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